molecular formula C10H16N2O3 B14328422 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109791-24-4

1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14328422
CAS No.: 109791-24-4
M. Wt: 212.25 g/mol
InChI Key: GSNNOBIKEKJNPW-UHFFFAOYSA-N
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Description

1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. This specific compound is notable for its unique substituents, which include an ethyl group at position 1 and a 2-methylpropyl group at position 5, along with three keto groups at positions 2, 4, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the 2-methylpropyl group through alkylation reactions. The reaction conditions often require refluxing in a suitable solvent, such as ethanol or methanol, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the keto groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with receptor sites, modulating their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

  • 1-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-Ethyl-5-(2-ethylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-Ethyl-5-(2-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness: 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and 2-methylpropyl groups influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

109791-24-4

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-4-12-9(14)7(5-6(2)3)8(13)11-10(12)15/h6-7H,4-5H2,1-3H3,(H,11,13,15)

InChI Key

GSNNOBIKEKJNPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(C(=O)NC1=O)CC(C)C

Origin of Product

United States

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